

Exploring the bioavailability of different iron complexes

Author: BenchChem Technical Support Team. **Date:** April 2026

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An In-Depth Technical Guide to the Bioavailability of Different Iron Complexes

Introduction

Iron is a vital micronutrient, indispensable for numerous physiological processes, including oxygen transport via hemoglobin, DNA synthesis, and cellular energy production.[1] However, the mere presence of iron in dietary sources or supplements does not guarantee its absorption and utilization by the body. The critical factor is its bioavailability, which is the fraction of ingested iron that is absorbed and becomes available for metabolic functions.[2] Iron bioavailability is influenced by its chemical form, the food matrix, and the individual's physiological status.[3]

Dietary iron exists in two primary forms: heme iron, derived from animal sources like meat, poultry, and fish, and non-heme iron, found in plant-based foods, fortified products, and most oral supplements.[1] Heme iron is generally more bioavailable than non-heme iron.[1][3] Non-heme iron can exist in two oxidation states: the ferrous (Fe^{2+}) form and the ferric (Fe^{3+}) form, with the ferrous state being more readily absorbed.[1][4] This guide provides a comprehensive exploration of the bioavailability of various iron complexes, detailing the methodologies for

assessment and presenting comparative data for researchers, scientists, and drug development professionals.

Mechanisms of Intestinal Iron Absorption

The absorption of dietary iron is a complex, tightly regulated process that primarily occurs in the duodenum and proximal jejunum.[1][5] The body's ability to excrete excess iron is very limited, making absorption the primary point of control for maintaining iron homeostasis.[1][5] The mechanisms differ for heme and non-heme iron.

1.1 Non-Heme Iron Absorption Non-heme iron, predominantly in the ferric (Fe^{3+}) state in the diet, must be reduced to the ferrous (Fe^{2+}) state for absorption.[1][6] This reduction is facilitated by the enzyme duodenal cytochrome B (Dcytb), a ferric reductase located on the apical membrane of enterocytes.[1][5] Once in the ferrous state, the divalent metal transporter 1 (DMT1) transports the iron across the enterocyte's apical membrane into the cell.[1][5]

Inside the enterocyte, iron can follow two main paths:

- **Storage:** It can be stored as ferritin, a protein that safely sequesters iron.[1][5]
- **Transport:** It can be transported across the basolateral membrane into the bloodstream by the protein ferroportin.[5]

Before entering the circulation, the iron is re-oxidized to its ferric (Fe^{3+}) state by the ferroxidase hephaestin. This allows it to bind to transferrin, the primary iron transport protein in the blood, for delivery to various tissues.[7]

1.2 Heme Iron Absorption Heme iron is absorbed more efficiently than non-heme iron.[8][9] It is taken up into the enterocyte as an intact metalloporphyrin, though the specific transporter is still under investigation.[4] Inside the cell, the enzyme heme oxygenase releases the iron from the porphyrin ring.[4] This released iron then joins the same intracellular pool as non-heme iron and shares the same fate: either storage in ferritin or export into the bloodstream via ferroportin.[4]

1.3 Systemic Regulation of Iron Absorption The liver-produced peptide hormone hepcidin is the master regulator of systemic iron balance.[5][7] Hepcidin controls iron absorption by binding to ferroportin, causing its internalization and degradation.[5] This action traps iron within the

enterocytes, which are eventually shed, thus preventing excess iron from entering the circulation.[5] Hepcidin expression is increased by high iron stores and inflammation and decreased by iron deficiency and increased erythropoietic activity.[7]

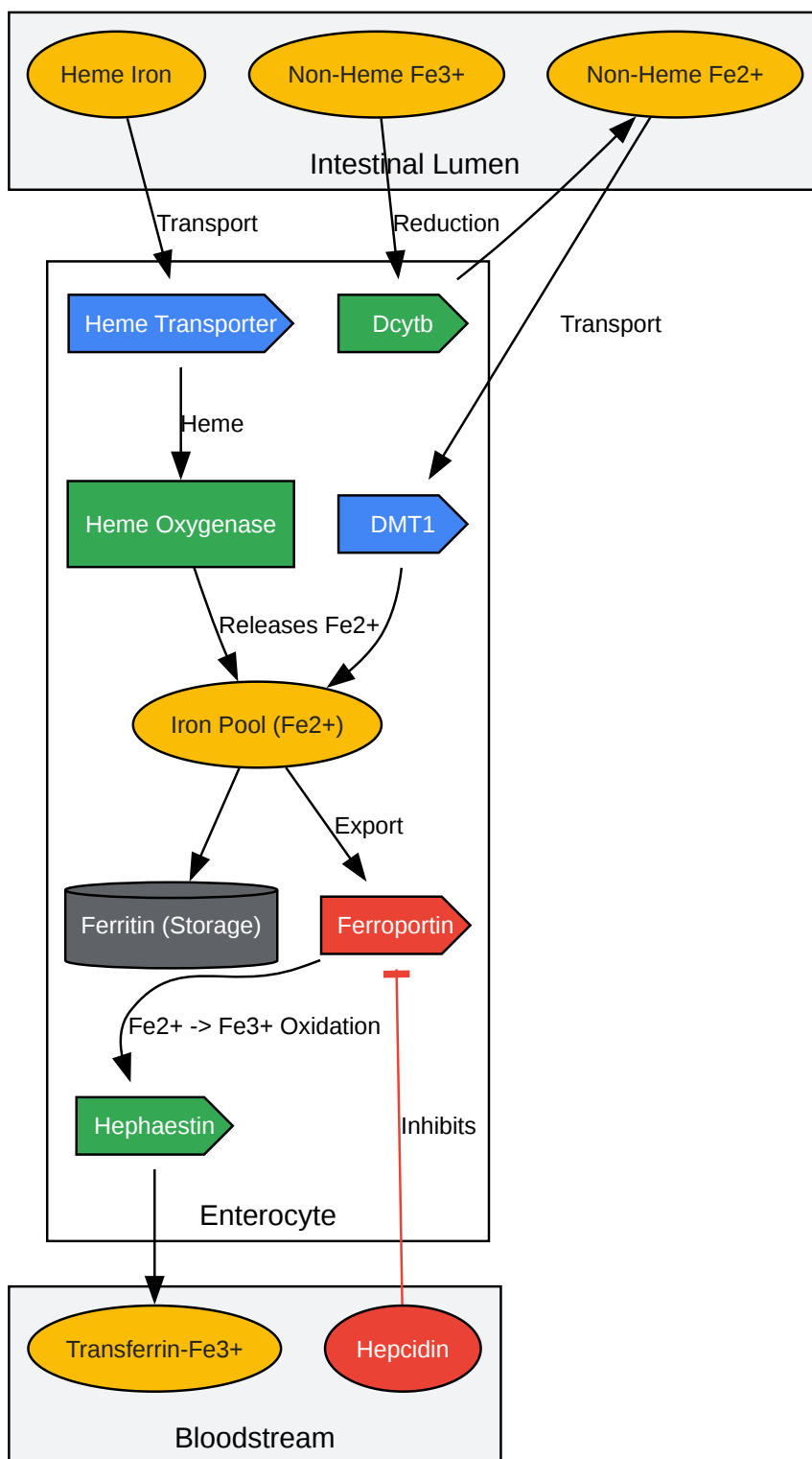


Figure 1: Intestinal Iron Absorption Pathways

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Caption: Figure 1: Intestinal Iron Absorption Pathways.

Experimental Protocols for Assessing Iron Bioavailability

A variety of methods are employed to evaluate the bioavailability of iron from different sources. These range from rapid in vitro screening assays to more complex and physiologically relevant in vivo human studies.

2.1 In Vitro Methods In vitro models are advantageous for their speed, low cost, and high throughput, making them ideal for initial screening of large numbers of samples.[\[10\]](#)

- Solubility/Dialyzability Method: This was one of the first methods developed.[\[10\]](#) It involves simulating gastric digestion (with pepsin at an acidic pH) followed by intestinal digestion (with pancreatin and bile at a neutral pH).[\[10\]](#)[\[11\]](#) The amount of iron that remains soluble or can pass through a semi-permeable membrane (dialysis) is measured as an indicator of its potential for absorption.[\[12\]](#)[\[13\]](#)
- Caco-2 Cell Model: This is a widely used and well-validated model that adds a biological component to the in vitro digestion.[\[14\]](#)[\[15\]](#)[\[16\]](#) Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, spontaneously differentiate to form a monolayer of cells with characteristics similar to the enterocytes of the small intestine.[\[16\]](#)[\[17\]](#)
 - Protocol:
 - In Vitro Digestion: The food or iron complex is subjected to a simulated gastric and intestinal digestion.[\[14\]](#)
 - Cell Culture: The resulting digest is applied to the apical side of a cultured Caco-2 cell monolayer.[\[14\]](#)
 - Iron Uptake Measurement: After a defined incubation period, the cells are harvested. Iron uptake is quantified by measuring the formation of intracellular ferritin, an iron-storage protein, typically using an enzyme-linked immunosorbent assay (ELISA).[\[14\]](#) The amount of ferritin formed is proportional to the iron uptake by the cells.[\[14\]](#) This model has shown a good correlation with human iron absorption studies for various dietary enhancers and inhibitors.[\[11\]](#)[\[16\]](#)

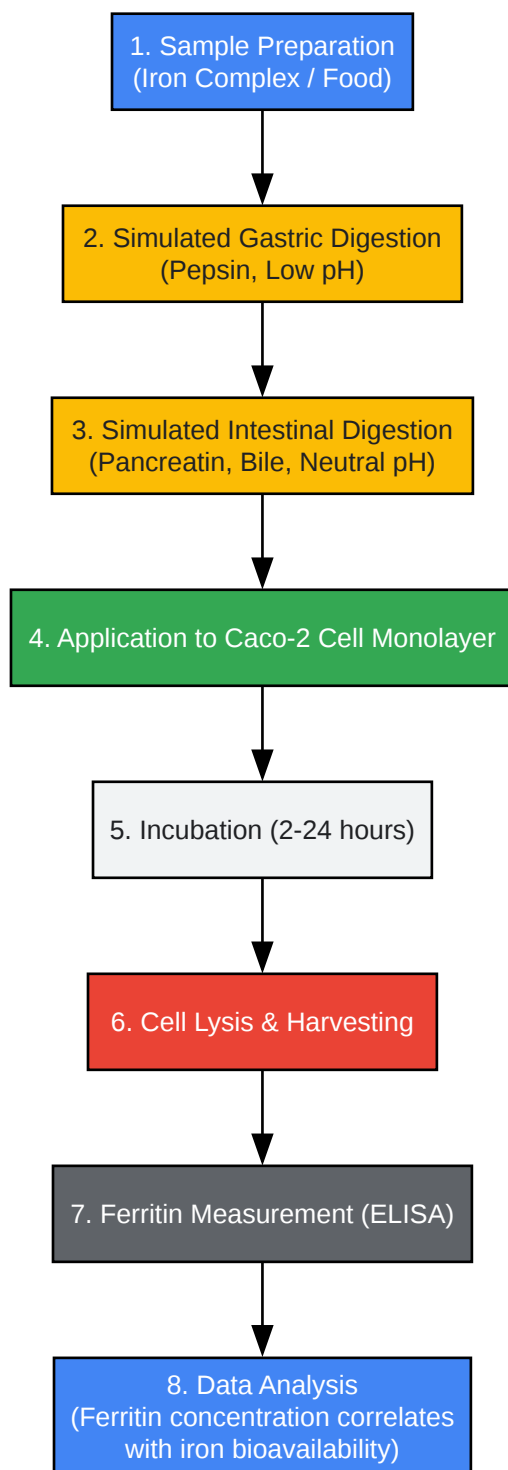


Figure 2: Caco-2 Cell Bioassay Workflow

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Caption: Figure 2: Caco-2 Cell Bioassay Workflow.

2.2 In Vivo Animal Models Rodent models, particularly iron-deficient rats, are frequently used to assess iron bioavailability.[18][19]

- Protocol (Hemoglobin Repletion Assay):
 - Depletion Phase: Young rats are fed an iron-deficient diet until they become anemic.[18]
 - Repletion Phase: The anemic rats are then divided into groups and fed diets supplemented with different iron complexes (including a control like ferrous sulfate).[18]
 - Measurement: The efficacy of each iron complex is determined by measuring the regeneration of hemoglobin and the repletion of liver iron stores over a period of several weeks.[18][19]

2.3 Human Studies Human trials are the gold standard for determining iron bioavailability.[20] Stable isotope techniques are preferred over radioisotopes due to safety.[2][20]

- Protocol (Stable Isotope Erythrocyte Incorporation):
 - Isotope Administration: Subjects ingest a meal or supplement containing a specific stable isotope of iron (e.g., ^{57}Fe or ^{58}Fe).[21] Concurrently, a different stable isotope (e.g., ^{54}Fe) or a radioisotope can be administered intravenously to serve as a reference for the amount of absorbed iron that is incorporated into red blood cells.[2][21]
 - Blood Sampling: A blood sample is taken approximately 14 days after administration.[21] This allows sufficient time for the absorbed iron isotope to be incorporated into the hemoglobin of newly formed erythrocytes.[21]
 - Analysis: The enrichment of the oral isotope in the blood is measured using mass spectrometry.[22] The percentage of iron absorbed is calculated based on the amount of the isotope incorporated into circulating hemoglobin, taking into account the total circulating iron mass and the reference intravenous dose.[21][23]

Comparative Bioavailability of Iron Complexes

The chemical form of iron significantly impacts its absorption. The following tables summarize quantitative data from various studies, comparing the bioavailability of different iron complexes.

Table 1: Bioavailability of Heme vs. Non-Heme Iron

Iron Type	Source	Typical Absorption Rate (%)	Key Factors
Heme Iron	Meat, poultry, seafood[1]	15 - 35%[8][9][24]	Less affected by dietary inhibitors; absorption is efficient. [4][8]
Non-Heme Iron	Plant-based foods, fortified foods, supplements[1]	2 - 20%[8][9][24]	Highly influenced by dietary enhancers (e.g., Vitamin C) and inhibitors (e.g., phytates, polyphenols).[3]

Table 2: Comparative Efficacy of Ferrous Sulfate and Iron Polymaltose Complex (IPC) in Human Studies

Study Population	Iron Formulation	Dosage (Elemental Iron)	Duration	Mean Hemoglobin (Hb) Increase	Mean Ferritin Increase	Reference
Pregnant Women with IDA	Iron (III) Polymaltose	100 mg twice daily	90 days	2.16 g/dL	179 ng/mL	[25]
Pregnant Women with IDA	Ferrous Sulfate	100 mg twice daily	90 days	1.93 g/dL	157 ng/mL	[25]
Iron-deficient blood donors	Ferrous Sulfate	60 mg twice daily	Not specified	-	-	[26]
Iron-deficient blood donors	Iron Polymaltose Complex	100 mg once or twice daily	Not specified	-	-	[26]
Infants with IDA	Iron Polymaltose Complex	-	30 days	Similar to IS group	Similar to IS group	[27]
Infants with IDA	Ferrous Sulfate (IS)	-	30 days	Similar to IPC group	Similar to IPC group	[27]

IDA: Iron Deficiency Anemia. Note: Direct comparison of bioavailability percentages is often difficult across studies due to differing methodologies and populations. However, clinical efficacy studies show that while some ferric complexes like IPC may have lower bioavailability than ferrous sulfate, they can achieve comparable therapeutic outcomes, often with better tolerability.[25][28]

Table 3: Bioavailability of Various Iron Preparations from In Vitro Caco-2 Cell Model

Iron Preparation	Relative Iron Uptake (Compared to FeSO ₄)	Key Findings	Reference
Ferrous Sulfate (FeSO ₄)	100% (Reference)	High uptake	[29][30]
Ferrous Gluconate	Significantly higher than polysaccharide-iron complex	High uptake, similar to FeSO ₄	[30]
Ferrous Fumarate	Significantly higher than polysaccharide-iron complex	High uptake, similar to FeSO ₄	[30]
Ferrous Glycine Chelate	Lower than thiolated human-like collagen-iron	-	[29]
Polysaccharide-Iron Complex	Significantly lower than ferrous salts	Lower uptake compared to ferrous salts	[30]
Thiolated human-like collagen-iron	Higher than FeSO ₄ , ferrous succinate, and ferrous glycine chelate	Showed high bioavailability, enhanced by Vitamin C	[29]

Key Iron Complexes and Their Characteristics

- Ferrous Salts** (e.g., Sulfate, Fumarate, Gluconate): These are considered the "gold standard" for oral iron therapy due to their high bioavailability and low cost.[31] They contain iron in the readily absorbable Fe²⁺ state. However, they are associated with a high incidence of gastrointestinal side effects (e.g., nausea, constipation), which can lead to poor patient compliance.[9][32]
- Ferric Complexes** (e.g., Iron Polymaltose Complex - IPC): These complexes contain iron in the Fe³⁺ state, complexed with a carbohydrate polymer.[31] They are thought to have lower bioavailability than ferrous salts because the iron must be released from the complex and

reduced to Fe^{2+} for absorption.[28] However, this controlled release mechanism may lead to fewer gastrointestinal side effects.[25] Clinical studies often show equivalent efficacy in treating anemia over time.[25][27]

- Iron Amino Acid Chelates (e.g., Ferrous Bisglycinate): In these complexes, iron is chelated with amino acids. This form is proposed to be absorbed intact via amino acid transporters and is less affected by dietary inhibitors like phytates.[18]
- Novel Formulations (e.g., Sucrosomial®/Liposomal Iron): These involve encapsulating iron (such as ferric pyrophosphate) in a phospholipid bilayer or similar structure.[31][33] This encapsulation is designed to protect the iron through the stomach and improve its absorption directly into intestinal cells, bypassing traditional transporters and minimizing side effects.[18][33]

Conclusion

The bioavailability of iron complexes is a multifaceted issue governed by the chemical nature of the iron, its interaction with dietary components, and the intricate regulatory mechanisms of the human body. Ferrous salts remain a highly bioavailable and cost-effective option, though their clinical utility can be hampered by gastrointestinal side effects. Ferric complexes and newer formulations like amino acid chelates and liposomal iron offer promising alternatives, often demonstrating comparable therapeutic efficacy with improved tolerability profiles.

For researchers and drug development professionals, a thorough understanding of the different assessment methodologies—from high-throughput in vitro Caco-2 cell assays to definitive human stable isotope studies—is crucial for the preclinical and clinical evaluation of new iron compounds. The ultimate goal is to develop iron supplements that provide optimal bioavailability while minimizing adverse effects, thereby improving patient compliance and effectively combating the global health problem of iron deficiency.

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- [To cite this document: BenchChem. \[Exploring the bioavailability of different iron complexes\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1228327/docs#exploring-the-bioavailability-of-different-iron-complexes\]](#)

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